molecular formula C24H23F3N2O5 B11155484 1-(2-Methoxyphenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine

1-(2-Methoxyphenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine

Cat. No.: B11155484
M. Wt: 476.4 g/mol
InChI Key: AVLKAHCJHVDJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine is a structurally complex piperazine derivative characterized by:

  • A 2-methoxyphenyl group attached to the piperazine nitrogen.
  • A furoyl (2-furoyl) moiety linked to the piperazine core.
  • A substituted phenoxy methyl group at the 5-position of the furan ring, featuring a trifluoromethoxy (-OCF₃) substituent on the phenyl ring.

This compound’s design integrates features known to modulate receptor binding, including the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and influences pharmacodynamic properties.

Properties

Molecular Formula

C24H23F3N2O5

Molecular Weight

476.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone

InChI

InChI=1S/C24H23F3N2O5/c1-31-21-5-3-2-4-20(21)28-12-14-29(15-13-28)23(30)22-11-10-19(33-22)16-32-17-6-8-18(9-7-17)34-24(25,26)27/h2-11H,12-16H2,1H3

InChI Key

AVLKAHCJHVDJDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Biological Activity

The compound 1-(2-Methoxyphenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the available research findings on its biological activity, including antibacterial, anticancer, and other therapeutic potentials.

Chemical Structure

The molecular formula of the compound is C28H24F3N2O6C_{28}H_{24}F_3N_2O_6. Its structure features a piperazine ring, a methoxyphenyl group, and a trifluoromethoxy phenoxy moiety, which contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antibacterial properties. A study demonstrated that synthesized piperazine derivatives showed effective antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 7.14 to 9.24 µM . The low hemolytic activity (below 15%) suggests these compounds have a favorable safety profile for further development .

2. Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively studied. For instance, compounds with similar structural features have shown promising results against cancer cell lines such as T47D (breast cancer) and K562 (leukemia). One study reported an IC50 value of 1.42 µM for a related compound against T47D cells, indicating significant antiproliferative activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the piperazine ring enhance anticancer efficacy .

The mechanisms behind the biological activities of these compounds often involve interaction with specific biological targets. For instance, some piperazine derivatives act as antagonists at serotonin receptors (5-HT1A), which are implicated in various physiological processes including mood regulation and anxiety . This receptor interaction may contribute to both their therapeutic effects and side effects.

Case Study 1: Antibacterial Efficacy

A synthesized derivative of the compound was tested against clinical isolates of bacteria. The results indicated that it exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin, with MIC values significantly lower than those observed for control substances .

Case Study 2: Anticancer Studies

In vitro studies on various cancer cell lines demonstrated that certain analogs of the compound induced apoptosis through intrinsic pathways, as evidenced by increased caspase activity and altered expression of apoptotic markers . These findings support the potential use of this compound in cancer therapy.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus8.34 µM
AntibacterialEscherichia coli8.97 µM
AnticancerT47D (breast cancer)1.42 µM
AnticancerK562 (leukemia)Not specified

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit cell growth in various cancer cell lines. Specifically, compounds analogous to 1-(2-Methoxyphenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine have demonstrated cytotoxicity against human tumor cells, suggesting potential use in cancer therapy .

Neuropharmacological Potential

The structural features of this compound may also provide neuropharmacological benefits. Piperazine derivatives are often explored for their antidepressant and anxiolytic properties. For example, similar compounds have been linked to serotonin receptor modulation, which is crucial in treating mood disorders .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the piperazine core.
  • Introduction of the furoyl and methoxy groups.
  • Substitution reactions to incorporate the trifluoromethoxy and phenoxy moieties.

These steps may vary depending on specific reaction conditions and desired yields.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of compounds similar to this compound:

  • Anticancer Studies : Research conducted by the National Cancer Institute (NCI) evaluated various derivatives for their efficacy against cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into their mechanisms .
  • Neuropharmacological Research : Investigations into piperazine derivatives have revealed their potential in modulating neurotransmitter systems, leading to applications in treating anxiety and depression .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Structural Analogues with Piperazine Cores

Table 1: Key Structural Features and Receptor Affinities
Compound Name Substituents Receptor Affinity (IC₅₀/Kᵢ) Key Findings
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Piperazine + 2-nitrobenzyl-piperidine D₂: High affinity (unspecified nM range) Highest D₂ affinity in its series; validated via docking analysis .
4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine Piperazine + benzotriazole-propyl linker 5-HT₁A: Potent antagonist Acts as a pre- and postsynaptic 5-HT₁A antagonist .
Elopiprazole (DU 29894) Benzofuranyl-piperazine + fluorophenyl-pyrrole Targets 5-HT₂A/D₂ receptors Used in antipsychotic research; structural similarity to atypical neuroleptics .
NAN-190 Piperazine + phthalimido-butyl linker 5-HT₁A (Kᵢ: 0.67 nM), α₁-adrenoceptors Mixed 5-HT₁A agonist/antagonist and α₁-adrenoceptor antagonist .

Key Observations :

  • Substituent Impact : The trifluoromethoxy group in the target compound may enhance lipophilicity and receptor binding compared to methoxy or nitro groups in analogs .
  • Linker Flexibility : Compounds with aliphatic linkers (e.g., propyl or butyl chains) show improved selectivity for 5-HT₁A over D₂ receptors, whereas rigid linkers (e.g., furoyl) may restrict conformational freedom, altering binding kinetics .

Pharmacological Profiles and Functional Activities

Key Comparisons :

  • Antibacterial vs.
  • Receptor Selectivity: The furoyl-phenoxy methyl group in the target compound may confer unique selectivity profiles compared to analogs with benzotriazole or phthalimido groups, which show stronger 5-HT₁A antagonism .

Docking Analysis and Structure-Activity Relationships (SAR)

  • Dopamine D₂ Receptor : Piperazine derivatives with bulky aromatic substituents (e.g., 2-nitrobenzyl in ) exhibit higher D₂ affinity due to hydrophobic interactions in the orthosteric binding pocket .
  • 5-HT₁A Receptor: Aliphatic linkers (e.g., 3–5 methylene units) optimize interactions with transmembrane helices, as seen in 4-(3-benzotriazolylpropyl)-piperazines .
  • α₁-Adrenoceptors: Compounds like HBK14-HBK19 () demonstrate that phenoxyethoxyethyl side chains enhance α₁ subtype selectivity, a feature absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.